N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-11-5-3-4-10-20(11)25(22,23)14-8-6-13(7-9-14)15(21)17-16-19-18-12(2)24-16/h6-9,11H,3-5,10H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMPDXQALKPONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with benzamide: The final step involves coupling the sulfonylated intermediate with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl groups.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.
Substitution: The benzamide core can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, nucleophiles, and bases are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Structural Representation
The structure includes:
- A 5-methyl-1,3,4-oxadiazole ring
- A benzamide core
- A 2-methylpiperidine sulfonamide substituent
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and sulfonamide groups exhibit significant antimicrobial properties. The antimicrobial efficacy of N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has been evaluated against various bacterial strains.
Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial activity of several derivatives of benzamides linked to oxadiazole structures. The results demonstrated that compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[...]-benzamide | 1.27 | Staphylococcus aureus |
| N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[...]-benzamide | 2.54 | Escherichia coli |
| N-(5-methyl-1,3,4-oxadiazol-2-y...]-benzamide | 1.43 | Klebsiella pneumoniae |
Anticancer Potential
The anticancer properties of this compound have also been a focus of research. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Evaluation
In vitro studies on cancer cell lines such as HCT116 (human colorectal carcinoma) revealed that derivatives of the compound exhibited IC values lower than standard treatments like 5-Fluorouracil.
| Compound | IC (µM) | Cancer Cell Line |
|---|---|---|
| N-(5-methyl-1,3,4-oxadiazol-2-y...]-benzamide | 5.85 | HCT116 |
| N-(5-methyl-1,3,4-oxadiazol...]-benzamide | 4.53 | HCT116 |
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Substituent Variations on the 1,3,4-Oxadiazole Ring
- 5-Methyl vs. 5-Aryl/5-Heterocyclic Substitutions: The target compound’s 5-methyl group contrasts with derivatives like N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (), which features a bulky dihydrobenzodioxin group. The methyl group in the target compound likely improves bioavailability compared to bromo (e.g., compound 21 in ) or trifluoromethyl groups .
Comparison with N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide ():
Replacing the methyl group with cyclopropyl (a strained cycloalkane) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The target compound’s simpler methyl substituent offers a balance between metabolic stability and solubility .
Sulfonamide Group Modifications
2-Methylpiperidinyl vs. Other Piperidinyl/Piperazinyl Groups :
The 2-methylpiperidinyl sulfonyl group in the target compound differs from 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides (), where the sulfonyl group is linked to a benzyl sulfide. The methylpiperidinyl group in the target compound may enhance selectivity for enzymes with hydrophobic binding pockets, such as calmodulin-dependent kinases or thioredoxin reductase .- Comparison with LMM5 and LMM11 (): LMM5 (benzyl(methyl)sulfamoyl) and LMM11 (cyclohexyl(ethyl)sulfamoyl) demonstrate that larger sulfamoyl substituents improve antifungal activity against C. albicans.
Physicochemical Properties
- Solubility and Lipophilicity : The target compound’s logP is estimated to be ~2.5 (similar to ’s cyclopropyl analog), favoring moderate membrane permeability. In contrast, compounds with polar groups like trifluoromethyl () exhibit higher logP (~3.5), reducing solubility .
Biological Activity
N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a compound that belongs to the oxadiazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features an oxadiazole ring that is known for its role in enhancing biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-oxadiazole were effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for various derivatives ranged from 0.25 µg/mL to 2 µg/mL against drug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| HSGN-94 | 0.25 - 2.0 | Staphylococcus aureus |
| Compound X | 1.5 | Escherichia coli |
| Compound Y | 0.5 | Klebsiella pneumoniae |
The mechanisms by which this compound exerts its antimicrobial effects include:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacterial cell walls.
- Disruption of Membrane Integrity : The presence of the piperidine moiety enhances the ability of the compound to disrupt bacterial membranes.
- Biofilm Inhibition : Some studies have indicated that oxadiazole derivatives can inhibit biofilm formation in resistant strains .
Case Study 1: Efficacy Against MRSA
A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant activity with an MIC of 0.75 µg/mL, suggesting its potential as a therapeutic agent for treating resistant infections .
Case Study 2: Antitubercular Activity
In another investigation focused on antitubercular properties, derivatives similar to the compound were tested against Mycobacterium tuberculosis. The results indicated promising activity with IC50 values ranging from 1.35 to 2.18 µM . This suggests that modifications in the oxadiazole framework could lead to effective treatments for tuberculosis.
Q & A
Q. How can the synthesis of N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide be optimized for high yield and purity?
The synthesis typically involves multi-step reactions, including cyclization of hydrazides to form the oxadiazole ring and sulfonylation of the benzamide core. Key optimization steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature control : Exothermic steps (e.g., sulfonylation) require cooling (0–5°C), while cyclization may necessitate reflux (80–100°C) .
- Purification : Column chromatography or recrystallization from methanol/water mixtures improves purity. Thin-layer chromatography (TLC) monitors reaction progress .
Q. What characterization techniques are essential to confirm the structural integrity of this compound?
A combination of spectroscopic and analytical methods is critical:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl groups on oxadiazole and piperidine rings) and validates sulfonamide linkage .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing regioisomers .
- Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonyl S=O) confirm functional groups .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Antimicrobial screening : Broth microdilution assays against Staphylococcus aureus or Candida albicans assess minimum inhibitory concentrations (MICs) .
- Enzyme inhibition : Fluorometric assays targeting enzymes like carbonic anhydrase (hCA II) or cytochrome P450 (CYP51) quantify IC₅₀ values using purified enzymes and substrate analogs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) evaluate selective toxicity .
Advanced Research Questions
Q. How can structural contradictions in bioactivity data between similar compounds be resolved?
Discrepancies often arise from subtle structural variations. Methodological approaches include:
- Structure-activity relationship (SAR) studies : Compare analogs with modified substituents (e.g., replacing 2-methylpiperidine with morpholine) to isolate pharmacophoric elements .
- Crystallographic analysis : Use X-ray diffraction (via SHELX software ) to resolve 3D conformations and identify critical binding motifs (e.g., sulfonamide orientation) .
- Assay standardization : Validate activity across multiple models (e.g., whole-blood cytokine inhibition vs. recombinant enzyme assays) to account for matrix effects .
Q. What computational strategies can predict binding modes with biological targets?
- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., CYP51 or hCA II). Focus on hydrogen bonds between the sulfonamide group and active-site residues (e.g., Zn²⁺ in hCA II) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of binding poses, particularly for flexible regions like the piperidine ring .
- Free-energy calculations : MM/GBSA or MM/PBSA methods quantify binding affinities and prioritize analogs for synthesis .
Q. How should researchers address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO-water gradients (<1% DMSO) to maintain compound stability while minimizing solvent toxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility, with cleavage under physiological conditions .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
Q. What experimental designs are recommended for analyzing metabolic stability?
- Microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH. LC-MS/MS quantifies parent compound depletion over time to calculate half-life (t₁/₂) .
- CYP450 phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
- Reactive metabolite screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) detect electrophilic intermediates .
Data Analysis and Validation
Q. How can conflicting crystallographic data be reconciled with computational models?
- Multi-conformer refinement : SHELXL allows for alternative conformations of flexible groups (e.g., the piperidine ring) to improve R-factors.
- Density functional theory (DFT) : Compare calculated (DFT-optimized) and observed (X-ray) bond angles/distances to validate torsional preferences .
- Cross-validation : Overlay docking poses with crystal structures to assess predictive accuracy .
Q. What statistical methods are appropriate for SAR datasets with high variability?
- Multivariate analysis : Partial least squares (PLS) regression correlates structural descriptors (e.g., logP, polar surface area) with bioactivity .
- Cluster analysis : Group compounds by substituent patterns to identify outliers or trends .
- Bayesian models : Predict activity cliffs and prioritize synthesis of high-value analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
